Egrifta, with the generic name tesamorelin, is a synthetic peptide analog of human growth hormone-releasing hormone (GHRH). It is primarily used for the treatment of lipodystrophy in patients with human immunodeficiency virus (HIV). This compound was developed by Theratechnologies, Inc. and received approval from the U.S. Food and Drug Administration in 2010. Tesamorelin is designed to stimulate the production and release of endogenous growth hormone, which subsequently promotes fat loss in specific areas of the body, particularly abdominal fat associated with HIV-related lipodystrophy.
Tesamorelin is synthesized through recombinant DNA technology, utilizing bacterial expression systems to produce the peptide. The compound consists of a sequence of 44 amino acids that corresponds to the natural GHRH, modified with a trans-3-hexenoic acid group to enhance its stability and potency.
Egrifta is classified as a biopharmaceutical agent within the category of protein-based therapies. It falls under the broader classification of hormones and is specifically categorized as a growth hormone-releasing factor analog.
The synthesis of tesamorelin involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process typically includes:
The molecular formula for tesamorelin acetate is , where represents an average of 7.4 acetate ions per molecule. The molecular weight of the free base form is approximately 5135.9 Daltons .
Tesamorelin's structure consists of a linear chain of amino acids, specifically designed to mimic the natural GHRH sequence while incorporating modifications that enhance its biological activity. The addition of the trans-3-hexenoic acid moiety at the N-terminus increases resistance to enzymatic degradation .
Tesamorelin functions primarily through its interaction with growth hormone receptors, leading to an increase in endogenous growth hormone levels and subsequent insulin-like growth factor 1 (IGF-1) production. The main chemical reactions involved include:
The elimination half-life of tesamorelin ranges from 26 to 38 minutes, indicating rapid clearance from systemic circulation following subcutaneous administration .
Tesamorelin acts by mimicking natural GHRH, leading to enhanced secretion of growth hormone from the pituitary gland. The released growth hormone then stimulates various tissues to increase lipolysis and reduce abdominal fat mass through several mechanisms:
Egrifta appears as a white to off-white lyophilized powder when reconstituted for injection. It is soluble in water but has limited solubility in organic solvents such as methanol.
Egrifta is primarily indicated for reducing excess abdominal fat in HIV-infected patients experiencing lipodystrophy due to antiretroviral therapy. It represents a significant advancement in managing this condition by addressing both metabolic and aesthetic concerns associated with fat redistribution.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3